
4-(Phenylamino)benzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10F6N3P and a molecular weight of 341.19 g/mol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Phenylamino)aniline. This process is carried out by treating 4-(Phenylamino)aniline with nitrous acid in the presence of hexafluorophosphoric acid. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: Typically carried out in the presence of phenols or aromatic amines under mildly acidic to neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aniline derivatives are formed.
Applications De Recherche Scientifique
4-(Phenylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Biology: Employed in the modification of proteins and peptides through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Phenylamino)benzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and other electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzene diazonium hexafluorophosphate: Similar in structure but contains a formyl group instead of a phenylamino group.
4-Chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of a phenylamino group.
Uniqueness
4-(Phenylamino)benzenediazonium hexafluorophosphate is unique due to its phenylamino group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective modification of aromatic compounds.
Propriétés
Numéro CAS |
68541-73-1 |
|---|---|
Formule moléculaire |
C12H10F6N3P |
Poids moléculaire |
341.19 g/mol |
Nom IUPAC |
4-anilinobenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10N3.F6P/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-7(2,3,4,5)6/h1-9,14H;/q+1;-1 |
Clé InChI |
GMCYTOBVFHVRMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)
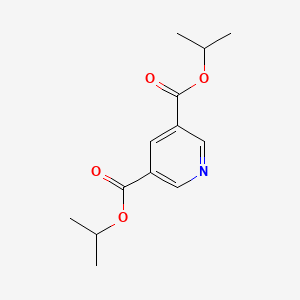
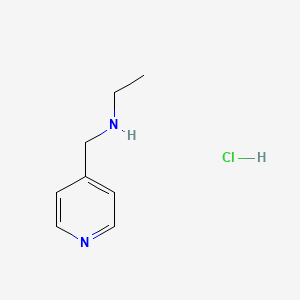
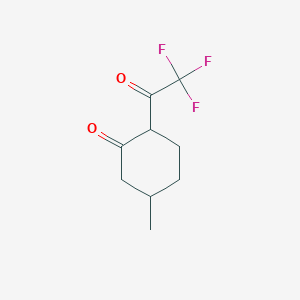
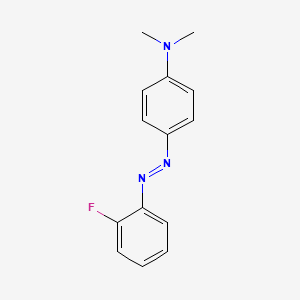
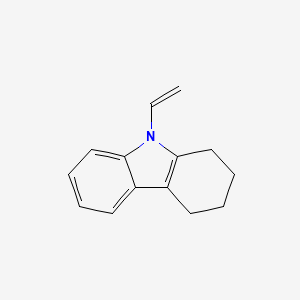

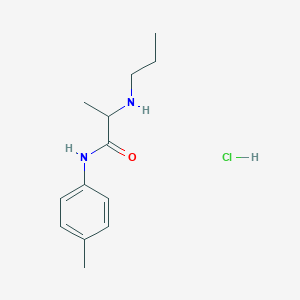
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

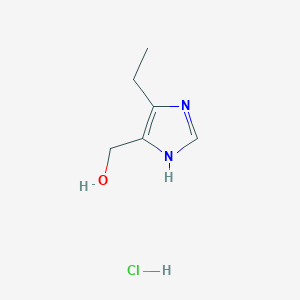

![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
